molecular formula C12H22N2O B12106682 1-amino-N-cyclopentylcyclohexanecarboxamide

1-amino-N-cyclopentylcyclohexanecarboxamide

Katalognummer: B12106682
Molekulargewicht: 210.32 g/mol
InChI-Schlüssel: QJZHGLNLNYFDLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride is a compound of significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes both cyclopentyl and cyclohexane rings, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . The amidation process often requires the activation of the carboxylic acid, which can be achieved through the use of coupling reagents or catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes, utilizing efficient catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reducing agents can convert the compound into its reduced forms, often altering its pharmacological properties.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, modifying its chemical behavior.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride stands out due to its unique combination of cyclopentyl and cyclohexane rings, which confer distinct chemical and pharmacological properties. This structural uniqueness makes it a valuable compound for diverse research and industrial applications.

Eigenschaften

Molekularformel

C12H22N2O

Molekulargewicht

210.32 g/mol

IUPAC-Name

1-amino-N-cyclopentylcyclohexane-1-carboxamide

InChI

InChI=1S/C12H22N2O/c13-12(8-4-1-5-9-12)11(15)14-10-6-2-3-7-10/h10H,1-9,13H2,(H,14,15)

InChI-Schlüssel

QJZHGLNLNYFDLU-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C(=O)NC2CCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.